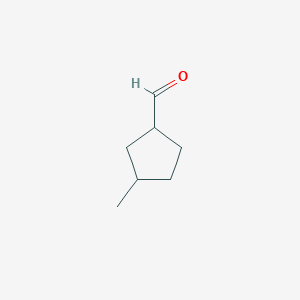

3-Methylcyclopentane-1-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

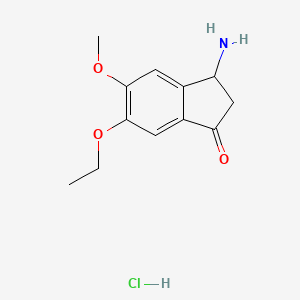

3-Methylcyclopentane-1-carbaldehyde is a chemical compound with the CAS Number: 82879-57-0 . It has a molecular weight of 112.17 and its IUPAC name is 3-methylcyclopentanecarbaldehyde . The compound is in liquid form .

Molecular Structure Analysis

The InChI code for 3-Methylcyclopentane-1-carbaldehyde is 1S/C7H12O/c1-6-2-3-7(4-6)5-8/h5-7H,2-4H2,1H3 . This indicates that the compound consists of 7 carbon atoms, 12 hydrogen atoms, and 1 oxygen atom.Physical And Chemical Properties Analysis

3-Methylcyclopentane-1-carbaldehyde has a molecular weight of 112.17 . It is a liquid at room temperature . It is stored at a temperature of -10 degrees Celsius .Aplicaciones Científicas De Investigación

Antiproliferative and Antimetastatic Activities

A novel synthesis involving β-carboline-based N-heterocyclic carbenes, including a process that could potentially involve 3-Methylcyclopentane-1-carbaldehyde or related structures, has demonstrated significant antiproliferative activity against human breast cancer and lung cancer cell lines. Specifically, compounds from this synthesis exhibited IC50 values less than 10 μM against MDA-MB-231 human breast cancer cells. These compounds induced G2/M phase cell cycle arrest and triggered apoptosis through the intrinsic apoptotic pathway, highlighting their potential in cancer treatment research (Dighe et al., 2015).

Synthesis and Chemical Transformations

Research into the chemistry of various carbaldehydes, which may include or relate to 3-Methylcyclopentane-1-carbaldehyde, has been highlighted for its applications in creating heterocyclic systems. This encompasses the synthesis of quinoline ring systems and reactions to construct fused or binary quinoline-cored heterocyclic systems. The synthetic applications of these compounds have been illustrated, showcasing their versatility in chemical transformations (Hamama et al., 2018).

Enantioselective Synthesis

A multicatalytic cascade sequence has been developed for the asymmetric synthesis of functionalized cyclopentanones. This process uses a secondary amine and N-heterocyclic carbene catalysis to afford densely functionalized cyclopentanones with high enantioselectivities. This innovative one-pot synthesis approach from readily available starting materials represents a rapid and efficient method to obtain complex cyclopentanone derivatives, potentially including or related to 3-Methylcyclopentane-1-carbaldehyde (Lathrop & Rovis, 2009).

Photocycloaddition Reactions

The study of photocycloaddition of enamine-carbaldehydes, possibly including 3-Methylcyclopentane-1-carbaldehyde, has led to the regioselective synthesis of substituted 2-hydroxy-1,2,3,4-tetrahydropyridines. This research demonstrates the potential of such carbaldehydes in constructing complex heterocyclic structures through light-induced chemical transformations, highlighting the broad applicability of 3-Methylcyclopentane-1-carbaldehyde in synthetic organic chemistry (Tietz et al., 1983).

Safety and Hazards

Direcciones Futuras

While specific future directions for 3-Methylcyclopentane-1-carbaldehyde are not available, research into similar compounds continues to be a vibrant field. For instance, a novel approach to produce biomass-derived gasoline involves the hydrolysis of 2,5-dimethylfuran (DMF) to produce 2,5-hexanedione followed by base-catalyzed intramolecular aldol condensation of this product to form 3-methylcyclopent-2-enone (MCP) .

Propiedades

IUPAC Name |

3-methylcyclopentane-1-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O/c1-6-2-3-7(4-6)5-8/h5-7H,2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFABTXHHYMKPEQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C1)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methylcyclopentane-1-carbaldehyde | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(5-Fluoro-2-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2835264.png)

![2-(3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-phenylacetamide](/img/no-structure.png)

![1-benzyl-7-methyl-2-(4-methylpiperazine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2835270.png)

![2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B2835272.png)

![N-(4-isopropylphenyl)-2-[7-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-6,8-dioxo-7,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl]acetamide](/img/structure/B2835273.png)

![3-chloro-N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2835277.png)

![5-amino-4-(1H-benzo[d]imidazol-2-yl)-1-(4-methoxybenzyl)-1H-pyrrol-3(2H)-one](/img/structure/B2835279.png)

![N-[4-({(Z)-2-cyano-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]ethenyl}amino)phenyl]acetamide](/img/structure/B2835280.png)